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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinonitrile

Cat. No.: B596514

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the
hinge region of the kinase ATP-binding site.[1] 2-Amino-5-iodonicotinonitrile is a highly
versatile starting material for the synthesis of these inhibitors. The iodine atom at the 5-position
provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl
substituents. The 2-amino group can be further functionalized, for example, through Buchwald-
Hartwig amination, enabling the construction of complex molecules with high potency and
selectivity for their target kinases. This document provides detailed protocols for the synthesis
of kinase inhibitors using 2-Amino-5-iodonicotinonitrile and summarizes the biological
activity of resulting compounds.

Core Synthetic Strategies & Workflow

The primary synthetic route involves a two-step process to build molecular complexity around

the 2-aminopyridine core.

o Palladium-Catalyzed Cross-Coupling: The iodine atom at the C5 position is leveraged for C-
C bond formation, most commonly via the Suzuki-Miyaura coupling reaction with a variety of
boronic acids or esters.[2] This step introduces a key pharmacophore that often interacts
with the solvent-exposed region of the kinase.
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e Secondary Amination: The nucleophilic 2-amino group can be functionalized through a
second palladium-catalyzed reaction, the Buchwald-Hartwig amination, with aryl or
heteroaryl halides.[3][4] This allows for the introduction of a second substituent, further

tuning the inhibitor's selectivity and physicochemical properties.

General Synthetic Workflow
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Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-aminonicotinonitrile
via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-
Amino-5-iodonicotinonitrile with an arylboronic acid. The reaction's success is highly
dependent on the choice of catalyst, base, and solvent system.[2][5]

Suzuki-Miyaura Coupling Reaction
: : o R-B(OH)2
2-Amino-5-iodonicotinonitrile + (Arylboronic Acid)
-> 5-Aryl-2-aminonicotinonitrile
Pd(PPhs)a
K2COs, Dioxane/Hz20
85-95 °C

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling of 2-Amino-5-iodonicotinonitrile.

Materials:
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e 2-Amino-5-iodonicotinonitrile
e Arylboronic acid (1.2 - 1.5 equivalents)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equivalents) or similar Pd
catalyst[2]

o Potassium carbonate (K2COs) or Potassium phosphate (KsPOa4) (2.0 - 3.0 equivalents)[2]
e 1,4-Dioxane, anhydrous

o Degassed water

» Round-bottom flask or reaction vial

 Inert atmosphere (Nitrogen or Argon)

Procedure:

e To a dry round-bottom flask, add 2-Amino-5-iodonicotinonitrile (1.0 eq), the arylboronic
acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[2]

o Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

e Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of
dioxane and 1 mL of water per 1 mmol of the starting material).[2]

 Stir the reaction mixture vigorously and heat to 85-95 °C in an oil bath.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash
sequentially with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

2-aminonicotinonitrile.

Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative yields for Suzuki coupling reactions with similar

2-aminopyridine substrates.[2]

Catalyst Arylboronic .
. Base Solvent Yield (%)
System Acid
Phenylboronic 1,4-Dioxane/H20
Pd(PPhs)a ) K3POa 85
acid (4:1)
4-
1,4-Dioxane/H20
Pd(PPhs)a Methylphenylbor K3POa4 @:1) 82
onic acid '
4-
1,4-Dioxane/H20
Pd(PPhs)a Methoxyphenylb K3POa @:1) 88
oronic acid '
Pd(OAc)z / Phenylboronic
) K3POa Toluene/H20 >90 (Expected)
SPhos acid

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the subsequent N-arylation of the 5-aryl-2-aminonicotinonitrile

intermediate with a second aryl halide. This reaction requires a suitable palladium catalyst and

a specialized phosphine ligand.[3][6]
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Buchwald-Hartwig Amination Reaction

T R'-X
5-Aryl-2-aminonicotinonitrile + (Aryl Halide)
> N,5-Diaryl-2-aminonicotinonitrile

Pdz(dba)s, Xantphos
Cs2CO0s3, Dioxane
100 °C

Click to download full resolution via product page
Caption: Buchwald-Hartwig amination of the aminopyridine core.
Materials:
* 5-Aryl-2-aminonicotinonitrile intermediate
¢ Aryl halide (e.g., bromide or chloride) (1.1 equivalents)
o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.02 equivalents)
o Xantphos or another suitable Buchwald ligand (e.g., BrettPhos) (0.04 equivalents)[6]
e Cesium carbonate (Cs2COs) or Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
¢ Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

e Schlenk tube or microwave vial
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Procedure:

In an oven-dried Schlenk tube, combine the 5-aryl-2-aminonicotinonitrile (1.0 eq), aryl halide
(1.1 eq), Cs2CO0s (1.4 eq), Pdz(dba)s (0.02 eq), and Xantphos (0.04 eq).

o Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
o Add anhydrous dioxane via syringe.

o Seal the tube and heat the mixture to 100-110 °C with stirring.

» Monitor the reaction until the starting material is consumed (TLC or LC-MS).

 After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter
through a pad of Celite to remove inorganic salts and the catalyst.

o Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate.

o Concentrate the solvent under reduced pressure.

 Purify the residue by flash column chromatography to yield the final kinase inhibitor.

Biological Activity of 2-Aminopyridine-Based Kinase
Inhibitors

Derivatives synthesized from the 2-aminopyridine scaffold have shown potent inhibitory activity
against a range of kinases implicated in diseases such as cancer and inflammation.[7][8] The
table below presents ICso values for several inhibitors based on this core structure.
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Compound ID Target Kinase(s) ICs0 (NM) Disease Area

8e CDK9 88.4 Cancer

HDAC1 168.9 Cancer

9e FLT3 30.4 Cancer

HDAC1 52.4 Cancer

HDAC3 14.7 Cancer

26 VRKL 150 Cancer, Neurological

Disorders

Data sourced from studies on 2-aminopyridine and 2-aminopyrimidine-based inhibitors.[1][8][9]

Target Signaling Pathway Example: JAK-STAT

Pathway

Many kinase inhibitors derived from aminopyridine scaffolds target Janus kinases (JAKSs).[10]

JAKSs are critical components of signaling pathways that regulate inflammation and immunity.

Inhibition of JAKs blocks the phosphorylation of STAT proteins, preventing their dimerization,

nuclear translocation, and subsequent gene transcription of inflammatory cytokines.
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Simplified JAK-STAT Signaling Pathway

. 2-Aminopyridine
(Cymk'”e Receptor) JAK Inhibitor
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Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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